molecular formula C18H27FN2O4S B11336307 N-(3-ethoxypropyl)-1-[(4-fluorobenzyl)sulfonyl]piperidine-4-carboxamide

N-(3-ethoxypropyl)-1-[(4-fluorobenzyl)sulfonyl]piperidine-4-carboxamide

Cat. No.: B11336307
M. Wt: 386.5 g/mol
InChI Key: DCIOXECPFQCOGI-UHFFFAOYSA-N
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Description

N-(3-ETHOXYPROPYL)-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ETHOXYPROPYL)-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the piperidine ring, introduction of the ethoxypropyl group, and the attachment of the fluorophenylmethanesulfonyl group. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactors, for example, can be used to streamline the synthesis, allowing for better control over reaction parameters and reducing the risk of side reactions .

Chemical Reactions Analysis

Types of Reactions

N-(3-ETHOXYPROPYL)-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the sulfonyl group to a sulfide.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

N-(3-ETHOXYPROPYL)-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-ETHOXYPROPYL)-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of N-(3-ETHOXYPROPYL)-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H27FN2O4S

Molecular Weight

386.5 g/mol

IUPAC Name

N-(3-ethoxypropyl)-1-[(4-fluorophenyl)methylsulfonyl]piperidine-4-carboxamide

InChI

InChI=1S/C18H27FN2O4S/c1-2-25-13-3-10-20-18(22)16-8-11-21(12-9-16)26(23,24)14-15-4-6-17(19)7-5-15/h4-7,16H,2-3,8-14H2,1H3,(H,20,22)

InChI Key

DCIOXECPFQCOGI-UHFFFAOYSA-N

Canonical SMILES

CCOCCCNC(=O)C1CCN(CC1)S(=O)(=O)CC2=CC=C(C=C2)F

Origin of Product

United States

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